Foretinib - 849217-64-7

Foretinib

Catalog Number: EVT-287562
CAS Number: 849217-64-7
Molecular Formula: C34H34F2N4O6
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Foretinib, formerly known as GSK1363089 and XL880, is a small molecule multikinase inhibitor. [, ] It acts as a potent inhibitor of several receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), and other tyrosine kinases like RON, AXL, TIE-2, and PDGFR. [, , ] Its inhibitory actions on these RTKs make it a subject of research for its potential role in understanding cellular processes and exploring its use in experimental cancer models.

Mechanism of Action

Foretinib exerts its effects by primarily targeting the hepatocyte growth factor (HGF)/MET signaling pathway. [, , ] It binds to and inhibits the kinase activity of MET, thus preventing the activation of downstream signaling pathways, such as AKT and ERK. [, , , ] This inhibition leads to various cellular responses, including reduced proliferation, induction of apoptosis, decreased migration and invasion, and impairment of metastasis. [, , ] Foretinib's multi-kinase inhibitory activity also extends to VEGFR2, blocking angiogenesis and lymphangiogenesis in some tumor models. [, ]

Applications

Cancer Research

  • Gastric Cancer: Foretinib, alone or combined with nanoparticle paclitaxel (NPT), demonstrated tumor growth inhibition in gastric cancer models. [, ] It significantly increased median survival in a peritoneal dissemination model and exhibited additive effects with NPT in both c-MET high-expressing and low-expressing models. [, ] Foretinib's impact on tumor vasculature, cell proliferation, and cell death was also observed in these studies. [, ]

  • Esophageal Adenocarcinoma: In models with co-activation of HER2 and MET, Foretinib combined with Lapatinib showed synergistic effects, effectively inhibiting both receptors and demonstrating significant antitumor efficacy and survival benefit. []

  • Pancreatic Cancer: Foretinib displayed inhibition of angiogenesis and lymphangiogenesis in pancreatic cancer models, significantly reducing tumor growth in both subcutaneous and orthotopic animal studies. []

  • Triple-Negative Breast Cancer: Foretinib demonstrated significant tumor growth inhibition in a dose-dependent manner in MDA-MB-231 xenograft models, accompanied by a suppression of p-MET and HGF expression. []

  • Medulloblastoma: Foretinib was effective in a disseminated mouse model, reducing tumor growth and metastasis while increasing survival. [] The study highlights its potential as a therapeutic strategy for disseminated medulloblastoma, particularly in cases driven by the Sonic Hedgehog (SHH) signaling pathway. [, ]

  • Glioblastoma: Studies have highlighted Foretinib's potential in treating glioblastoma multiforme by targeting the MerTK receptor. [] Inhibition of MerTK phosphorylation and downstream pathways led to reduced tumor growth in both in vitro and in vivo models. []

  • Other Cancers: Foretinib has also been explored in preclinical models of ovarian cancer, [] endometrial cancer, [] small cell hypercalcemic ovarian carcinoma, [] colorectal cancer, [, ] esophageal squamous cell carcinoma, [] and bladder cancer. [] In these studies, Foretinib consistently demonstrated anti-tumor effects, primarily by targeting c-MET and other relevant RTKs, affecting processes such as proliferation, invasion, metastasis, and angiogenesis.

Pharmacokinetic Studies

In addition to its anti-tumor activity, Foretinib has been studied for its pharmacokinetic properties. Researchers developed methods for quantifying Foretinib in rat plasma and explored its metabolic stability. [, ] Investigations into its excretion rate and metabolic pathways, including the formation of reactive intermediates, have been reported. [, ] Population pharmacokinetic modeling has also been utilized to understand the influence of factors like tumor type and formulation on its bioavailability and clearance. []

Future Directions
  • Combination Therapies: Exploring Foretinib in combination with other targeted therapies or chemotherapy agents, as demonstrated in some preclinical studies, could lead to more effective treatment strategies. [, , , ]

  • Biomarker Development: Identifying reliable biomarkers for predicting response to Foretinib therapy is crucial for patient selection and personalized medicine approaches. [, , ]

  • Mechanism of Resistance: Understanding the mechanisms of acquired resistance to Foretinib, particularly in the context of its multikinase inhibitory activity, is essential for developing strategies to overcome treatment resistance. []

  • CNS Penetration: Further research into its blood-brain barrier penetration and efficacy in treating CNS metastases, as demonstrated in some studies, could expand its therapeutic potential in cancers affecting the brain. [, ]

Properties

CAS Number

849217-64-7

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

XL880; XL 880; XL-880; GSK1363089; GSK 1363089; GSK-1363089; GSK089; EXEL2880; Foretinib.

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.